Cas no 975-91-7 (1H-Benzimidazole,5,6-dimethyl-1-(5-O-phosphono-a-D-ribofuranosyl)-)
975-91-7 structure
Product Name:1H-Benzimidazole,5,6-dimethyl-1-(5-O-phosphono-a-D-ribofuranosyl)-
Numero CAS:975-91-7
MF:C14H19N2O7P
MW:358.283624887466
CID:805165
PubChem ID:444941
Update Time:2025-04-19
1H-Benzimidazole,5,6-dimethyl-1-(5-O-phosphono-a-D-ribofuranosyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Benzimidazole,5,6-dimethyl-1-(5-O-phosphono-a-D-ribofuranosyl)-
- [(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
- N(1)-(5-phosphoribosyl)-5,6-dimethylbenzimidazole
- DB02030
- alpha-ribazole 5'-phosphate
- N1-(5-Phospho-a-D-ribosyl)-5,6-dimethylbenzimidazole
- SCHEMBL1533890
- Benzimidazole, 5,6-dimethyl-1-alpha-D-ribofuranosyl-, 5'-phosphate
- {[(2R,3S,4R,5S)-5-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid
- TT4G266KJN
- DTXSID10243007
- 1H-Benzimidazole, 5,6-dimethyl-1-(5-O-phosphono-alpha-D-ribofuranosyl)-
- ALPHA-RIBAZOLE-5'-PHOSPHATE
- alpha-ribazole-5'-PO4
- alpha-ribazole-5'-P
- n1-(5-phospho-alpha-d-ribosyl)-5,6-dimethylbenzimidazole
- CHEBI:16837
- RBZ
- 5,6-Dimethyl-1-alpha-D-ribofuranosylbenzimidazole 5'-phosphate
- 5,6-dimethyl-1-(5-O-phosphono-alpha-D-ribofuranosyl)-1H-benzimidazole
- N1-(5-Phospho-alpha-delta-ribosyl)-5,6-dimethylbenzimidazole
- 975-91-7
- C04778
- UNII-TT4G266KJN
- NS00070104
- Q27102105
-
- Inchi: 1S/C14H19N2O7P/c1-7-3-9-10(4-8(7)2)16(6-15-9)14-13(18)12(17)11(23-14)5-22-24(19,20)21/h3-4,6,11-14,17-18H,5H2,1-2H3,(H2,19,20,21)/t11-,12-,13-,14+/m1/s1
- Chiave InChI: ZMRGXEJKZPRBPJ-SYQHCUMBSA-N
- Sorrisi: P(=O)(O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](N2C=NC3C=C(C)C(C)=CC2=3)O1)O)O
Proprietà calcolate
- Massa esatta: 358.093
- Massa monoisotopica: 358.093
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 24
- Conta legami ruotabili: 4
- Complessità: 504
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: -1.1
- Superficie polare topologica: 134Ų
Proprietà sperimentali
- Densità: 1.73
- Punto di ebollizione: 691°C at 760 mmHg
- Punto di infiammabilità: 371.7°C
- Indice di rifrazione: 1.703
- PSA: 144.08000
- LogP: 0.38160
1H-Benzimidazole,5,6-dimethyl-1-(5-O-phosphono-a-D-ribofuranosyl)- Letteratura correlata
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Related Categories
- Solventi e Chimici organici Composti organici Nucleosidi, nucleotidi e analoghi Ribonucleosidi e ribonucleotidi benzimidazolici Ribonucleosidi e ribonucleotidi benzimidazolici
- Solventi e Chimici organici Composti organici Nucleosidi, nucleotidi e analoghi Ribonucleosidi e ribonucleotidi benzimidazolici
975-91-7 (1H-Benzimidazole,5,6-dimethyl-1-(5-O-phosphono-a-D-ribofuranosyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso